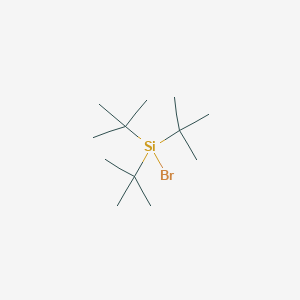

Bromo(tri-tert-butyl)silane

Description

Properties

CAS No. |

56348-25-5 |

|---|---|

Molecular Formula |

C12H27BrSi |

Molecular Weight |

279.33 g/mol |

IUPAC Name |

bromo(tritert-butyl)silane |

InChI |

InChI=1S/C12H27BrSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3 |

InChI Key |

RFTYXVFXDBUXTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(tri-tert-butyl)silane can be synthesized through the reaction of tri-tert-butylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

(C4H9)3SiH+Br2→(C4H9)3SiBr+HBr

Industrial Production Methods: In an industrial setting, the production of bromo(tri-tert-butyl)silane may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bromo(tri-tert-butyl)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.

Reduction Reactions: The compound can be reduced to tri-tert-butylsilane using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Under certain conditions, the compound can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions:

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Reduction: Lithium aluminum hydride or other hydride donors are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be employed.

Major Products Formed:

Substitution: Formation of various organosilicon derivatives.

Reduction: Formation of tri-tert-butylsilane.

Oxidation: Formation of silanols or siloxanes.

Scientific Research Applications

Chemistry: Bromo(tri-tert-butyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s derivatives may be explored for potential use in drug delivery systems or as intermediates in the synthesis of biologically active molecules.

Industry: In the industrial sector, bromo(tri-tert-butyl)silane is used in the production of specialty chemicals, including those used in coatings, adhesives, and sealants. Its reactivity makes it valuable in the modification of surfaces and the development of new materials.

Mechanism of Action

The mechanism of action of bromo(tri-tert-butyl)silane involves the reactivity of the silicon-bromine bond. The electron-donating effect of the tert-butyl groups stabilizes the silicon center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the bromine atom is replaced by other functional groups.

Comparison with Similar Compounds

Comparison with Similar Brominated Silanes

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Features |

|---|---|---|---|---|---|

| Bromo(tri-tert-butyl)silane* | C₁₂H₂₇BrSi | 279.33 | ~200 (estimated) | ~1.0 (estimated) | High steric bulk, slow reactivity |

| Bromotrimethylsilane | C₃H₉BrSi | 153.09 | 79 | 1.16 | High reactivity, mild conditions |

| (3-Bromophenoxy)(tert-butyl)dimethylsilane | C₁₂H₁₉BrOSi | 287.27 | N/A | N/A | Phenoxy linkage, EMI shielding potential |

| Bromotriethylsilane | C₆H₁₅BrSi | 195.18 | ~150 (estimated) | ~0.95 | Intermediate steric bulk |

*Hypothetical data inferred from analogs.

Key Observations :

- Steric Effects : Bromo(tri-tert-butyl)silane’s tert-butyl groups create a shielded silicon center, reducing nucleophilic attack rates compared to smaller analogs like bromotrimethylsilane .

- Thermal Stability : Bulkier substituents increase thermal stability. For example, bromotrimethylsilane boils at 79°C, while triethyl and tert-butyl analogs likely require higher temperatures .

- Hydrolysis : Silanes with tert-butyl groups hydrolyze slower than trimethyl variants due to hindered water access to the Si–Br bond .

Bromotrimethylsilane (Me₃SiBr):

- Reactivity : Rapidly reacts with alcohols, ethers, and esters under mild conditions to form silyl ethers or cleave bonds .

- Applications : Widely used in organic synthesis for deprotection reactions and as a Lewis acid catalyst .

Bromo(tri-tert-butyl)silane:

- Reactivity : Expected to show reduced reactivity due to steric hindrance. Likely requires harsher conditions (e.g., elevated temperatures) for comparable reactions .

- Applications: Potential niche uses in protective group chemistry or materials science where controlled, slow reactivity is advantageous. For example, tert-butyl silanes enhance corrosion resistance in polymer coatings by forming stable Si–O–metal bonds .

Bromophenyl-Substituted Silanes:

Critical Analysis of Limitations

- Synthesis Challenges : Bulky tert-butyl groups complicate synthesis. For example, bromotrimethylsilane is prepared via Mg-mediated reactions, but tert-butyl variants may require specialized routes .

- Water Sensitivity : All brominated silanes are moisture-sensitive, but tert-butyl derivatives hydrolyze slower, extending shelf life in dry environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.